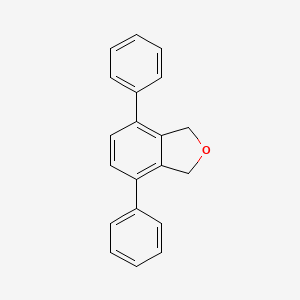

4,7-Diphenyl-1,3-dihydro-2-benzofuran

Description

Structure

3D Structure

Properties

CAS No. |

61051-03-4 |

|---|---|

Molecular Formula |

C20H16O |

Molecular Weight |

272.3 g/mol |

IUPAC Name |

4,7-diphenyl-1,3-dihydro-2-benzofuran |

InChI |

InChI=1S/C20H16O/c1-3-7-15(8-4-1)17-11-12-18(16-9-5-2-6-10-16)20-14-21-13-19(17)20/h1-12H,13-14H2 |

InChI Key |

LSQPRXWEZYKLQN-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C=CC(=C2CO1)C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Elucidation of Chemical Reactivity and Transformation Pathways of 4,7 Diphenyl 1,3 Dihydro 2 Benzofuran

Aromatic Reactivity and Substitution Dynamics

The reactivity of the benzofuran (B130515) core towards aromatic substitution is influenced by the electronic nature of the dihydrofuran ring and the phenyl groups. The oxygen atom in the dihydrofuran ring can donate electron density to the aromatic system, thereby activating it towards electrophilic attack.

Regioselectivity and Stereoselectivity in Electrophilic Substitution Reactions

In electrophilic aromatic substitution reactions, the position of attack on the benzene (B151609) ring is directed by the existing substituents. For dihydrobenzofuran systems, the ether-like oxygen atom is an activating group and an ortho, para-director. libretexts.orgstudysmarter.co.uk This means that incoming electrophiles will preferentially add to the positions ortho and para to the oxygen. In the case of 4,7-Diphenyl-1,3-dihydro-2-benzofuran, the 4 and 7 positions are already substituted with phenyl groups. Therefore, electrophilic attack would be expected to occur at the remaining available positions on the benzene ring, which are ortho and para to the dihydrofuran oxygen. The phenyl substituents themselves can also influence regioselectivity, generally directing incoming groups to their own ortho and para positions, although their effect on the benzofuran core is primarily through steric hindrance.

The regioselectivity can be predicted by considering the stability of the intermediate carbocation (arenium ion) formed during the reaction. libretexts.org The most stable intermediate will correspond to the major product. Computational methods can also be employed to predict the most likely sites of electrophilic attack by calculating the electron density at various positions on the aromatic ring. rsc.org

Nucleophilic Attack and Ring-Opening Processes

The dihydrofuran ring of this compound can be susceptible to nucleophilic attack, potentially leading to ring-opening reactions. These reactions often require activation, for instance by the formation of an oxonium ion. The presence of the electron-withdrawing phenyl groups might influence the propensity of the dihydrofuran ring to undergo such transformations.

In related oxabicyclic systems, which share the oxygen-bridged ring structure, ring-opening can be catalyzed by transition metals like rhodium(I). nih.gov These reactions proceed via nucleophilic addition to an activated intermediate, resulting in a variety of functionalized products. While direct analogies must be drawn with caution, it is conceivable that under appropriate conditions, the dihydrofuran ring of this compound could be opened by strong nucleophiles.

Cycloaddition Chemistry of Dihydrobenzofuran Systems

Dihydrobenzofurans, particularly the isomeric isobenzofurans, are known to participate in cycloaddition reactions. These reactions are powerful tools for the construction of complex polycyclic molecules.

Role as a Diene in Diels-Alder Reactions

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. masterorganicchemistry.com Isobenzofurans, which are isomers of dihydrobenzofurans, are highly reactive dienes in Diels-Alder reactions. rsc.org This reactivity is driven by the formation of a more stable aromatic system in the product. Given the structural similarity, it is plausible that this compound could, under certain conditions that promote the formation of a diene system, participate in Diels-Alder reactions. The phenyl substituents would be expected to influence the stereoselectivity of such a reaction.

The general reactivity pattern involves the breaking of three pi bonds and the formation of two new sigma bonds and one new pi bond. masterorganicchemistry.com

Trapping of Unstable Dienophiles and Alkynes

The high reactivity of isobenzofuran-type dienes makes them excellent trapping agents for unstable or highly reactive dienophiles and alkynes. rsc.org This strategy is often employed to isolate or react with transient species in a chemical reaction. For instance, in-situ generated dienes from related pyran systems have been successfully trapped in Diels-Alder reactions. rsc.org The 4,7-diphenyl substitution pattern would likely impart specific steric and electronic properties to the resulting cycloadducts.

Pathways to Polyaromatic Hydrocarbon Formation

The synthesis of polycyclic aromatic hydrocarbons (PAHs) can be achieved through various synthetic routes, including Diels-Alder reactions followed by aromatization. researchgate.netresearchgate.netrsc.org The adducts resulting from the Diels-Alder reaction of a dihydrobenzofuran system can serve as precursors to PAHs. Subsequent elimination of the oxygen bridge and aromatization can lead to the formation of complex aromatic systems. The phenyl groups already present in this compound would be incorporated into the final PAH structure, providing a direct route to highly substituted aromatic compounds.

Oxidative and Reductive Transformations of the Benzofuran Moiety

The benzofuran core of 1,3-diphenylisobenzofuran (B146845) is susceptible to both oxidative and reductive transformations, which are critical for its application as a chemical probe and as a synthetic intermediate.

Oxidative Transformations:

1,3-Diphenylisobenzofuran is well-known for its high reactivity towards various reactive oxygen species (ROS), particularly singlet oxygen (¹O₂). mdpi.com This reactivity forms the basis of its widespread use as a fluorescent probe for the detection and quantification of ¹O₂ in chemical and biological systems. wikipedia.orgmdpi.comresearchgate.netnih.gov The reaction proceeds via a [4+2] cycloaddition to form an unstable endoperoxide intermediate. mdpi.comnih.gov This intermediate subsequently decomposes to yield 1,2-dibenzoylbenzene, a non-fluorescent compound. wikipedia.orgmdpi.comnih.govcdnsciencepub.com

The autoxidation of 1,3-diphenylisobenzofuran at 30°C yields a polyperoxide (approximately 50%) and o-dibenzoylbenzene (approximately 35%). cdnsciencepub.com In addition to singlet oxygen, it has been demonstrated to react with other ROS such as hydroxyl (HO•), alkoxyl (RO•), and peroxyl (ROO•) radicals, as well as reactive nitrogen species (RNS) like nitrogen dioxide (NO₂) and peroxynitrite (ONOO⁻). mdpi.comconsensus.app The reaction with nitrogen dioxide also produces 1,2-dibenzoylbenzene. consensus.app

Interestingly, the reaction with hydrogen peroxide (H₂O₂) leads to a different product, 9-hydroxyanthracen-10(9H)-one (oxanthrone). nih.gov This selective oxidation provides a method for the detection of hydrogen peroxide. nih.gov

| Oxidant | Product(s) | Reference(s) |

| Singlet Oxygen (¹O₂) | 1,2-Dibenzoylbenzene (via endoperoxide) | wikipedia.orgmdpi.comnih.govcdnsciencepub.com |

| Autoxidation (O₂) | Polyperoxide, o-Dibenzoylbenzene | cdnsciencepub.com |

| Nitrogen Dioxide (NO₂) | 1,2-Dibenzoylbenzene | consensus.app |

| Hydrogen Peroxide (H₂O₂) | 9-hydroxyanthracen-10(9H)-one (Oxanthrone) | nih.gov |

| Hydroxyl (HO•), Alkoxyl (RO•), Peroxyl (ROO•) radicals | 1,2-Dibenzoylbenzene | mdpi.com |

Reductive Transformations:

The reduction of 1,3-diphenylisobenzofuran can be achieved through reductive metalation. Treatment with alkali metals leads to the formation of a dianion, which upon quenching with various electrophiles, stereoselectively yields cis-1,3-dihydroisobenzofuran derivatives. acs.org Another reductive pathway involves the use of zinc, which can reduce the oxygen-bridged anthracene (B1667546) adduct (formed from the Diels-Alder reaction with benzyne) to 9,10-diphenylanthracene. wikipedia.org

| Reagent | Product | Reference(s) |

| Alkali Metals (e.g., Li, Na, K) | cis-1,3-dihydroisobenzofuran derivatives (after quenching) | acs.org |

| Zinc | 9,10-Diphenylanthracene (from the Diels-Alder adduct with benzyne) | wikipedia.org |

Photochemical Transformations and Photodimerization Processes

1,3-Diphenylisobenzofuran exhibits distinct photochemical behavior. Upon irradiation with light in the absence of oxygen, it undergoes a photodimerization reaction. wikipedia.orgwikipedia.org This process leads to the formation of a colorless photodimer, resulting in the disappearance of the characteristic yellow color and fluorescence of the monomeric form. wikipedia.orgwikipedia.org

The photophysical properties of 1,3-diphenylisobenzofuran are central to its use as a fluorescent probe. It strongly absorbs light around 410-420 nm and emits intense fluorescence in the range of 450-480 nm. mdpi.comwikipedia.org The photostability of 1,3-diphenylisobenzofuran is solvent-dependent; it is relatively stable in dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), but undergoes rapid photolysis in chlorinated solvents like chloroform (B151607) (CHCl₃) and carbon tetrachloride (CCl₄) due to reactions with solvent-derived radicals. wikipedia.org

In the presence of a photosensitizer like methylene (B1212753) blue and red laser light, 1,3-diphenylisobenzofuran reacts with the generated singlet oxygen to form an unstable peroxide that decomposes to 1,2-dibenzoylbenzene. wikipedia.org This photooxidation reaction is a key principle in its application for singlet oxygen detection. wikipedia.orgmdpi.comnih.gov

| Condition | Transformation | Product | Reference(s) |

| Irradiation (in the absence of oxygen) | Photodimerization | Colorless photodimer | wikipedia.orgwikipedia.org |

| Irradiation (in the presence of a photosensitizer and O₂) | Photooxidation | 1,2-Dibenzoylbenzene | wikipedia.org |

Functional Group Interconversions and Derivatization Strategies

The primary strategy for the derivatization of 1,3-diphenylisobenzofuran revolves around its high reactivity as a diene in Diels-Alder reactions. wikipedia.orgwikipedia.org It readily reacts with a wide array of dienophiles, including unstable and transient species, to form crystalline adducts. wikipedia.orgnih.gov

Notable examples of its Diels-Alder reactivity include:

Reaction with Alkynes: With dimethyl acetylenedicarboxylate, it forms the corresponding adduct in high yield. wikipedia.org

Reaction with Unstable Dienophiles: It can trap unstable species like benzyne (B1209423) and cyclohexyne. The reaction with benzyne yields an oxygen-bridged anthracene derivative. wikipedia.org

Reaction with Heterocyclic Dienophiles: It reacts with dienophiles such as 3-sulfolene. wikipedia.org

Reaction with Acenaphthylene (B141429): Heating with acenaphthylene results in the formation of 7,12-diphenylbenzo[k]fluoranthene. wikipedia.org

These cycloaddition reactions provide a versatile route to complex polyaromatic hydrocarbons and other intricate molecular architectures. wikipedia.org

| Dienophile | Product Type | Reference(s) |

| Dimethyl acetylenedicarboxylate | Diels-Alder adduct | wikipedia.org |

| Benzyne | Oxygen-bridged anthracene derivative | wikipedia.org |

| Cyclohexyne | Tricyclic adduct | wikipedia.org |

| 3-Sulfolene | Diels-Alder adduct | wikipedia.org |

| Acenaphthylene | 7,12-Diphenylbenzo[k]fluoranthene | wikipedia.org |

Advanced Spectroscopic Characterization and Structural Analysis of 4,7 Diphenyl 1,3 Dihydro 2 Benzofuran

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic compounds by probing the magnetic properties of atomic nuclei.

High-Resolution ¹H and ¹³C NMR Analysis

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR analyses provide fundamental information about the chemical environment of each hydrogen and carbon atom in a molecule. This includes chemical shifts (δ), which indicate the electronic environment of a nucleus, and coupling constants (J), which reveal connectivity between neighboring nuclei. nih.govnih.gov For 4,7-Diphenyl-1,3-dihydro-2-benzofuran, the expected spectra would show distinct signals for the protons and carbons of the benzofuran (B130515) core and the two phenyl substituents. However, specific, experimentally determined chemical shift assignments and coupling constants for this compound are not reported in the available literature.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are powerful tools for establishing detailed molecular connectivity and stereochemistry. youtube.comsdsu.eduipb.pt

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) couplings, helping to map out adjacent protons within the molecular skeleton. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically over two to three bonds), which is crucial for assembling larger structural fragments. sdsu.eduipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and stereochemistry.

A full structural assignment of this compound would necessitate these 2D NMR experiments. science.gov Unfortunately, no published studies containing COSY, HSQC, HMBC, or NOESY data for this specific compound could be located.

DEPT-135 NMR Spectroscopy for Carbon Type Determination

DEPT (Distortionless Enhancement by Polarization Transfer) is a ¹³C NMR technique used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups. In a DEPT-135 experiment, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons (those with no attached protons) are not observed. libretexts.orglibretexts.org This information is invaluable for confirming carbon assignments made from ¹³C and 2D NMR spectra. researchgate.net Specific DEPT-135 spectral data for this compound is currently unavailable.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as FT-IR and Raman, probe the vibrational modes of molecules, providing a fingerprint based on the functional groups present.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum shows characteristic absorption bands corresponding to specific functional groups. For this compound, one would expect to observe characteristic vibrations for C-H bonds in the aromatic rings, C-O-C stretching of the ether linkage in the dihydrobenzofuran ring, and C=C stretching from the aromatic systems. While the principles of FT-IR are well-documented, a specific, experimentally recorded FT-IR spectrum with band assignments for this compound is not available in the reviewed literature.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser, where shifts in the energy of the scattered light correspond to the vibrational modes of the molecule. researchgate.net Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, which might be weak or inactive in the IR spectrum. An analysis of the Raman spectrum of this compound would provide additional information on its vibrational structure, particularly for the phenyl rings and the carbon framework. However, no such experimental data has been published.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Emission Studies

Electronic spectroscopy is a important tool for probing the electronic structure of molecules like this compound. The presence of phenyl groups attached to the benzofuran core is expected to give rise to distinct absorption and emission properties.

Analysis of Electronic Transitions and Conjugation Effects

The UV-Vis absorption spectrum of this compound would be expected to exhibit characteristic bands corresponding to π → π* transitions. The conjugation between the phenyl rings and the benzofuran system would likely result in absorption maxima at longer wavelengths compared to the unsubstituted dihydrobenzofuran. The specific wavelengths and intensities of these absorptions would provide insight into the extent of electronic communication between the aromatic moieties.

A hypothetical data table for the UV-Vis absorption of this compound in a non-polar solvent like cyclohexane (B81311) might look as follows:

| Solvent | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Transition |

| Cyclohexane | ~280 | ~15,000 | π → π* (Benzene E2-like band) |

| ~320 | ~8,000 | π → π* (Extended Conjugation) |

This table is illustrative and not based on experimental data.

Solvatochromism Studies and Environmental Effects on Photophysical Properties

Studying the UV-Vis absorption and fluorescence emission spectra in solvents of varying polarity (solvatochromism) would reveal information about the change in the dipole moment of the molecule upon electronic excitation. A significant shift in the emission maximum to longer wavelengths (a red shift or bathochromic shift) with increasing solvent polarity would suggest a more polar excited state.

A potential solvatochromism data table might be:

| Solvent | Polarity Index | Absorption λmax (nm) | Emission λem (nm) | Stokes Shift (cm-1) |

| n-Hexane | 0.1 | 320 | 380 | ~5300 |

| Dichloromethane | 3.1 | 322 | 395 | ~6300 |

| Acetonitrile | 5.8 | 323 | 410 | ~7400 |

This table is illustrative and not based on experimental data.

Fluorescence Quenching Mechanisms

Fluorescence quenching studies would involve the addition of a known quencher to a solution of this compound to investigate the mechanisms by which the excited state is deactivated. By analyzing the quenching data using the Stern-Volmer equation, one could determine if the quenching is collisional (dynamic) or due to the formation of a non-fluorescent complex (static).

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight and elucidating the structure of organic compounds.

Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS)

ESI-HRMS would be used to determine the accurate mass of the molecular ion of this compound. This high-resolution measurement allows for the unambiguous determination of the elemental composition. For a neutral molecule with the formula C20H16O, the expected exact mass of the protonated molecule [M+H]+ would be calculated and compared to the experimental value.

A hypothetical ESI-HRMS data table would be:

| Ion | Calculated m/z | Found m/z | Difference (ppm) |

| [C20H17O]+ | 273.1274 | 273.1271 | -1.1 |

This table is illustrative and not based on experimental data.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

GC-MS would be employed to assess the purity of a sample of this compound and to analyze its fragmentation pattern upon electron ionization. The retention time in the gas chromatogram would be characteristic of the compound under specific column and temperature conditions. The mass spectrum would show a molecular ion peak and various fragment ions, which would be indicative of the compound's structure. Key fragmentations would likely involve the loss of the phenyl groups and cleavage of the dihydrofuran ring.

A summary of potential GC-MS fragmentation data could be presented as:

| m/z | Relative Intensity (%) | Proposed Fragment |

| 272 | 100 | [M]+• |

| 195 | 60 | [M - C6H5]+ |

| 165 | 45 | [M - C6H5 - CH2O]+ |

| 77 | 80 | [C6H5]+ |

This table is illustrative and not based on experimental data.

Chiroptical Spectroscopy for Absolute Configuration Determination (e.g., Electronic Circular Dichroism (ECD))

A thorough review of scientific literature and chemical databases reveals a notable absence of specific studies on the chiroptical properties of this compound. Consequently, there is no published data available regarding the use of Electronic Circular Dichroism (ECD) for the determination of the absolute configuration of its potential enantiomers.

Chiroptical spectroscopic methods, particularly ECD, are powerful tools for elucidating the three-dimensional arrangement of atoms in chiral molecules. This technique relies on the differential absorption of left and right circularly polarized light by a chiral sample. The resulting ECD spectrum is highly sensitive to the stereochemistry of the molecule. In a typical application, the experimental ECD spectrum of a compound with an unknown absolute configuration is compared to the theoretical spectrum calculated for a specific enantiomer (e.g., the R or S configuration). A good agreement between the experimental and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration.

While the synthesis of various substituted dihydrobenzofuran derivatives has been reported, and in some cases, their stereochemistry has been determined through other methods, specific research detailing the experimental or computational ECD analysis of this compound is not present in the available scientific literature. Such a study would be a novel contribution to the stereochemical analysis of this class of compounds.

Due to the lack of available research findings, no data tables on the Electronic Circular Dichroism of this compound can be provided at this time.

Theoretical and Computational Chemistry Studies on 4,7 Diphenyl 1,3 Dihydro 2 Benzofuran

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine the electronic distribution and energy levels within a molecule, which are key to its stability and reactivity.

Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of experimental data. While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory can provide higher accuracy for electronic energies and properties. For furan (B31954) and benzofuran (B130515) derivatives, ab initio calculations, such as those using the minimal STO-3G basis set, have been used to determine the potential energy surface and locate conformations of minimum energy. psu.edu These calculations help in understanding the rotational barriers and the relative stability of different conformers, which arise from the twisting of the phenyl rings relative to the benzofuran core. psu.edu

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic and optical properties. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity and lower stability. nih.gov

In studies of related 1,3-diphenylisobenzofuran (B146845), the introduction of phenyl substituents was shown to significantly lower the HOMO-LUMO gap compared to the parent isobenzofuran (B1246724), by extending the π-electron delocalization. beilstein-journals.org DFT calculations on various 1,3-diarylisobenzofurans have demonstrated that the extent of this delocalization and the resulting gap are highly dependent on the conformation of the aryl groups. beilstein-journals.orgresearchgate.net For instance, sterically hindered phenyl groups that are forced out of plane with the isobenzofuran backbone lead to reduced conjugation and a larger HOMO-LUMO gap compared to more planar analogues. beilstein-journals.orgresearchgate.net This principle would apply to 4,7-Diphenyl-1,3-dihydro-2-benzofuran, where the phenyl groups influence the electronic properties.

Table 1: Calculated HOMO-LUMO Gaps for Related Isobenzofuran Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Isobenzofuran (1) | - | - | 4.05 beilstein-journals.org |

| 1,3-Diphenylisobenzofuran (2) | - | - | 3.05 beilstein-journals.org |

| 1,3-Dimesitylisobenzofuran (3) | - | - | - |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of a molecule are critical to its function. Conformational analysis and molecular dynamics simulations are computational techniques used to explore the possible shapes a molecule can adopt and how it moves over time.

Conformational analysis of benzoyl derivatives of furan and benzofuran has shown that steric effects often lead to non-planar ground-state conformations, where the rings are twisted relative to each other. psu.edu This twisting is a balance between the stabilizing effect of π-conjugation, which favors planarity, and the destabilizing steric hindrance between adjacent groups. psu.edu For this compound, significant twisting of the phenyl rings with respect to the benzofuran core is expected.

Molecular dynamics (MD) simulations can provide a deeper understanding of the interactions between a molecule and its environment or binding partners. nih.gov By simulating the motions of atoms over time, MD can reveal how the flexibility of certain parts of a molecule, such as the phenyl rings, affects its biological activity. mdpi.com For example, MD simulations on other complex heterocyclic systems have shown that the binding mode of a molecule within a protein's active site can induce conformational changes that are crucial for its function. nih.govmdpi.com

Prediction and Interpretation of Spectroscopic Data

Computational methods are invaluable for predicting and interpreting spectroscopic data, such as NMR, IR, and UV-Vis spectra. By calculating these spectra for a proposed structure, they can be compared with experimental data to confirm the identity and stereochemistry of a compound.

For instance, DFT calculations can be used to predict ¹H and ¹³C NMR chemical shifts. In related benzofuran-dione systems, distinct signals are expected for the phenyl groups in the aromatic region (δ 7.2–7.8 ppm) and for carbonyl carbons (δ 170–200 ppm). Similarly, computational methods can predict UV-Vis absorption spectra. Studies on 1,3-diarylisobenzofurans have used DFT to calculate their UV-Vis spectra, showing how the degree of conjugation, affected by the rotation of the phenyl groups, influences the maximum absorption wavelength (λmax). beilstein-journals.orgresearchgate.net A more planar, highly conjugated system exhibits a longer λmax compared to a non-planar, less conjugated one. researchgate.net

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is a key tool for elucidating reaction mechanisms and identifying the high-energy transition states that govern reaction rates. By mapping the energy landscape of a reaction, chemists can understand how it proceeds and how its rate can be influenced.

DFT calculations, for example at the B3LYP/6-31G* level, can be used to analyze transition states in reactions involving benzofuran derivatives. These studies can quantify how steric hindrance from bulky substituents, like phenyl groups, can reduce reaction rates. In the context of radical scavenging, DFT has been used to investigate the mechanisms of action for benzofuran derivatives, such as through hydrogen atom transfer (HAT) or single electron transfer followed by proton transfer (SET-PT). nih.gov These calculations help determine the most likely pathway by which a molecule can act as an antioxidant. nih.gov

Ligand-Based and Structure-Based Computational Modeling for Molecular Design

Computational modeling has emerged as an indispensable tool in modern drug discovery and molecular design, offering insights that guide the synthesis and evaluation of novel therapeutic agents. For derivatives of the this compound scaffold, both ligand-based and structure-based computational methods are employed to elucidate structure-activity relationships (SAR) and to design molecules with enhanced potency and selectivity.

Ligand-based approaches are particularly valuable when the three-dimensional structure of the biological target is unknown. d-nb.info These methods rely on the principle that molecules with similar structures are likely to exhibit similar biological activities. Pharmacophore modeling, a key ligand-based technique, involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are critical for biological activity. d-nb.inforesearchgate.net By analyzing a set of known active and inactive molecules, a pharmacophore model can be generated and used as a 3D query to screen large compound databases for new potential hits. nih.govmdpi.com

Structure-based computational modeling, on the other hand, requires the availability of a high-resolution 3D structure of the target protein, typically determined through X-ray crystallography or NMR spectroscopy. Molecular docking is a prominent structure-based method used to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a protein. nih.govnih.gov This technique allows for the detailed examination of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the protein's binding site. nih.govnih.gov The insights gained from docking studies can guide the rational design of new derivatives with improved binding characteristics.

In a study focusing on the design of new benzofuran hybrids as dual PI3K/VEGFR2 inhibitors for cancer therapy, molecular docking was utilized to understand the binding modes of the synthesized compounds. nih.gov For instance, the docking of a highly active benzofuran derivative into the active sites of PI3K and VEGFR-2 revealed key interactions that contributed to its inhibitory activity. nih.gov

The following table summarizes representative data from computational studies on benzofuran derivatives, illustrating the types of metrics used to evaluate potential drug candidates.

| Compound ID | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| Compound 8 | PI3K | - | Not Specified in abstract |

| Compound 8 | VEGFR-2 | - | Not Specified in abstract |

| ZINC15018994 | Topoisomerase I | 124.684 | Arg364, Asp533, Thr718 nih.gov |

| ZINC16525481 | EGFR | - | Not Specified in abstract |

| ZINC16525481 | VEGFR2 | - | Asp1046, Glu885 mdpi.com |

Note: The docking scores and interacting residues are specific to the respective studies and target proteins and are presented here as examples of the data generated in computational modeling.

Molecular dynamics (MD) simulations can further refine the understanding of ligand-protein interactions by simulating the dynamic behavior of the complex over time. mdpi.com This method provides a more realistic representation of the binding stability and conformational changes that may occur, offering a higher level of confidence in the predicted binding modes. nih.gov

By integrating both ligand-based and structure-based computational approaches, researchers can effectively navigate the complex process of molecular design, leading to the identification and optimization of novel this compound-based compounds for various therapeutic applications.

In-depth Analysis of this compound in Advanced Material Science and Chemical Sensing Applications

A detailed exploration of the advanced research applications of the chemical compound this compound, focusing on its role in materials science and as a chemical sensor. This article delves into its use in fluorescent systems, as a probe for reactive species, and as a building block for complex aromatic structures.

The field of materials science is continually seeking novel organic compounds with unique photophysical and reactive properties to drive innovation in electronics, sensing, and synthetic chemistry. Within this context, the dihydrobenzofuran scaffold has emerged as a promising structural motif. This article focuses specifically on the advanced research applications of This compound , a compound whose distinct architecture is pivotal to its function in several high-technology areas.

Advanced Research Applications in Materials Science and Chemical Sensing

Integration into Liquid Crystalline Materials

There is no direct research found detailing the integration of this compound into liquid crystalline materials. However, the study of related heterocyclic compounds provides a basis for predicting its potential behavior. Research on other furan derivatives has shown that the inclusion of a five-membered heterocyclic ring like furan can influence the mesomorphic properties of a compound, such as its melting point and the stability of its liquid crystal phases. For instance, the introduction of a furfural (B47365) moiety in some molecular designs has led to the formation of stable nematic mesophases.

The bent shape inherent to the dihydrobenzofuran core is a significant structural feature. In the field of liquid crystals, molecules with a "bent-core" are known to form unique polar-ordered phases. While the specific geometry of this compound may not be as pronounced as in classic bent-core liquid crystals, its non-linear shape could potentially disrupt or modify the packing in liquid crystal phases when used as a dopant.

Table 1: Theoretical Phase Transition Contributions This interactive table outlines the hypothetical influence of the structural components of this compound on liquid crystalline behavior.

| Structural Component | Potential Effect on Liquid Crystal Phase | Rationale |

| Dihydrobenzofuran Core | May introduce non-linearity or a bent shape. | The fused ring system is inherently angular, which could disrupt the parallel alignment typical of nematic phases. |

| Phenyl Groups | Could enhance thermal stability and anisotropy. | The rigid phenyl rings contribute to the overall molecular length and polarizability, which are crucial for forming stable mesophases. |

| Overall Structure | Could act as a dopant to modify phase transition temperatures. | The introduction of a foreign, non-linear molecule can alter the packing efficiency and intermolecular forces within a host liquid crystal. |

Applications in Supramolecular Chemistry and Molecular Recognition

No specific studies on the application of this compound in supramolecular chemistry or molecular recognition were identified. Nonetheless, its structure contains elements that are relevant to these fields. The oxygen atom in the dihydrofuran ring can act as a hydrogen bond acceptor, and the electron-rich phenyl groups can participate in π-π stacking interactions.

These features are fundamental to molecular recognition, where a host molecule selectively binds to a guest molecule through a combination of non-covalent interactions. The spatial arrangement of the phenyl groups and the central heterocyclic core could form a pre-organized cavity suitable for binding specific guest molecules. The development of derivatives of this compound could lead to novel host systems for sensing or molecular encapsulation.

Table 2: Potential Supramolecular Interactions This interactive table details the potential non-covalent interactions that this compound could engage in.

| Interaction Type | Participating Moiety | Potential Application |

| Hydrogen Bonding | Oxygen atom of the dihydrofuran ring | Directing self-assembly, binding to hydrogen-bond-donating guests. |

| π-π Stacking | Phenyl groups | Formation of one- or two-dimensional self-assembled structures, recognition of flat, aromatic guest molecules. |

| van der Waals Forces | Entire molecule | General contribution to the stability of any host-guest complex or self-assembled structure. |

Structure Property Relationships in 4,7 Diphenyl 1,3 Dihydro 2 Benzofuran Systems

Influence of Substituent Effects on Chemical Reactivity and Selectivity

No specific research data is available for 4,7-Diphenyl-1,3-dihydro-2-benzofuran.

Stereochemical Control over Molecular Properties and Functions

No specific research data is available for this compound.

Tuning of Electronic Properties through Aromatic Substitution

No specific research data is available for this compound.

Correlating Structural Modifications with Photophysical Characteristics (e.g., Absorption and Emission Wavelengths, Quantum Yields)

No specific research data is available for this compound.

Relationship between Molecular Architecture and Thermal Stability

No specific research data is available for this compound.

Impact of Peripheral Functionality on Intermolecular Interactions

No specific research data is available for this compound.

Q & A

Q. Table 1. Key Spectral Benchmarks for Structural Confirmation

| Technique | Expected Signal/Pattern | Reference |

|---|---|---|

| -NMR | δ 2.5–3.0 (dihydrofuran CH) | |

| -NMR | δ 170–175 (ketone C=O) | |

| IR | 1705 cm (C=O stretch) |

Q. Table 2. Common Contaminants and Mitigation

| Contaminant | Detection Method | Removal Strategy |

|---|---|---|

| Isomeric Byproducts | GC-MS (m/z 262 vs. 264) | Fractional Crystallization |

| Oxidized Forms | HPLC (retention time shift) | Reductive Workup |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.